

Amine-Reactive Labeling with Fluorescein-PEG4-Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: *Fluorescein-PEG4-Acid*

Cat. No.: *B607475*

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Introduction

Fluorescein-PEG4-Acid is a versatile fluorescent probe used for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines. This reagent features a bright and photostable fluorescein fluorophore, a hydrophilic four-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer enhances the solubility of the labeled molecule in aqueous buffers and minimizes steric hindrance, preserving the biological activity of the target molecule. The terminal carboxylic acid can be activated to react with primary amines (e.g., the ϵ -amino group of lysine residues or the N-terminus) to form a stable amide bond. This document provides detailed protocols for the activation of **Fluorescein-PEG4-Acid** and subsequent labeling of proteins, along with data on expected labeling efficiencies and applications in cellular imaging.

Chemical Properties and Specifications

Property	Value
Chemical Name	Fluorescein-PEG4-Acid
Molecular Weight	~654.69 g/mol [1]
Excitation Maximum (λ_{ex})	~494 nm [1] [2]
Emission Maximum (λ_{em})	~517 nm [1] [2]
Reactive Group	Carboxylic Acid (-COOH)
Target Group	Primary Amines (-NH ₂)
Storage	Store at -20°C, protected from light and moisture. [1]

Application Notes

Fluorescein-PEG4-Acid is an ideal reagent for a variety of applications, including:

- **Fluorescence Microscopy:** Visualize the localization and trafficking of labeled proteins within cells. [\[3\]](#)
- **Flow Cytometry:** Quantify cell surface protein expression or identify specific cell populations.
- **Immunofluorescence Assays:** Use labeled antibodies for the detection of specific antigens in fixed cells or tissues.
- **Protein Tracking and Quantification:** Monitor protein dynamics and concentration in various biological assays.
- **Drug Delivery Studies:** Track the cellular uptake and distribution of therapeutic proteins. [\[4\]](#)

The hydrophilic PEG spacer makes this reagent particularly suitable for labeling sensitive proteins that may precipitate or lose activity upon conjugation with more hydrophobic dyes.

Experimental Protocols

Protocol 1: Two-Step Amine-Reactive Labeling using EDC and Sulfo-NHS

This protocol describes the activation of the carboxylic acid on **Fluorescein-PEG4-Acid** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by conjugation to a protein. This two-step method minimizes the risk of protein-protein crosslinking.^{[5][6][7]}

Materials:

- **Fluorescein-PEG4-Acid**
- Protein to be labeled (in amine-free buffer, e.g., PBS or MES)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Procedure:

Step 1: Activation of **Fluorescein-PEG4-Acid**

- Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.
- Prepare a 10 mg/mL stock solution of **Fluorescein-PEG4-Acid** in anhydrous DMF or DMSO.
- In a microcentrifuge tube, add the desired amount of **Fluorescein-PEG4-Acid** stock solution.

- Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.
- Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the **Fluorescein-PEG4-Acid** solution.
- Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Protein Labeling

- Dissolve the protein to be labeled in Conjugation Buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) are not compatible with the labeling reaction.[8]
- Add the activated Fluorescein-PEG4-NHS ester solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1 for antibodies.[8]
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

Step 3: Purification of the Labeled Protein

- Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.
- Alternatively, perform dialysis against PBS at 4°C with several buffer changes.
- Collect the purified labeled protein.

Step 4: Storage

Store the labeled protein at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.[8] If the final protein concentration is low (<1 mg/mL), consider adding a stabilizing agent like BSA.

Protocol 2: Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.

Procedure:

- Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 494 nm (A₄₉₄) using a spectrophotometer.
- Calculate the protein concentration using the following formula:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{494} \times CF)] / \epsilon_{\text{protein}}$$

Where:

- CF is the correction factor for the absorbance of the dye at 280 nm (for fluorescein, CF is ~0.30).
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, $\epsilon \approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Calculate the DOL using the following formula:

$$\text{DOL} = A_{494} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$$

Where:

- ϵ_{dye} is the molar extinction coefficient of fluorescein at 494 nm ($\epsilon \approx 70,000 \text{ M}^{-1}\text{cm}^{-1}$).

Quantitative Data

Table 1: Recommended Molar Ratios for Labeling

Protein Type	Recommended Starting Molar Ratio (Dye:Protein)
Antibodies (e.g., IgG)	10:1 to 20:1[8]
Other Proteins	5:1 to 15:1 (optimization recommended)

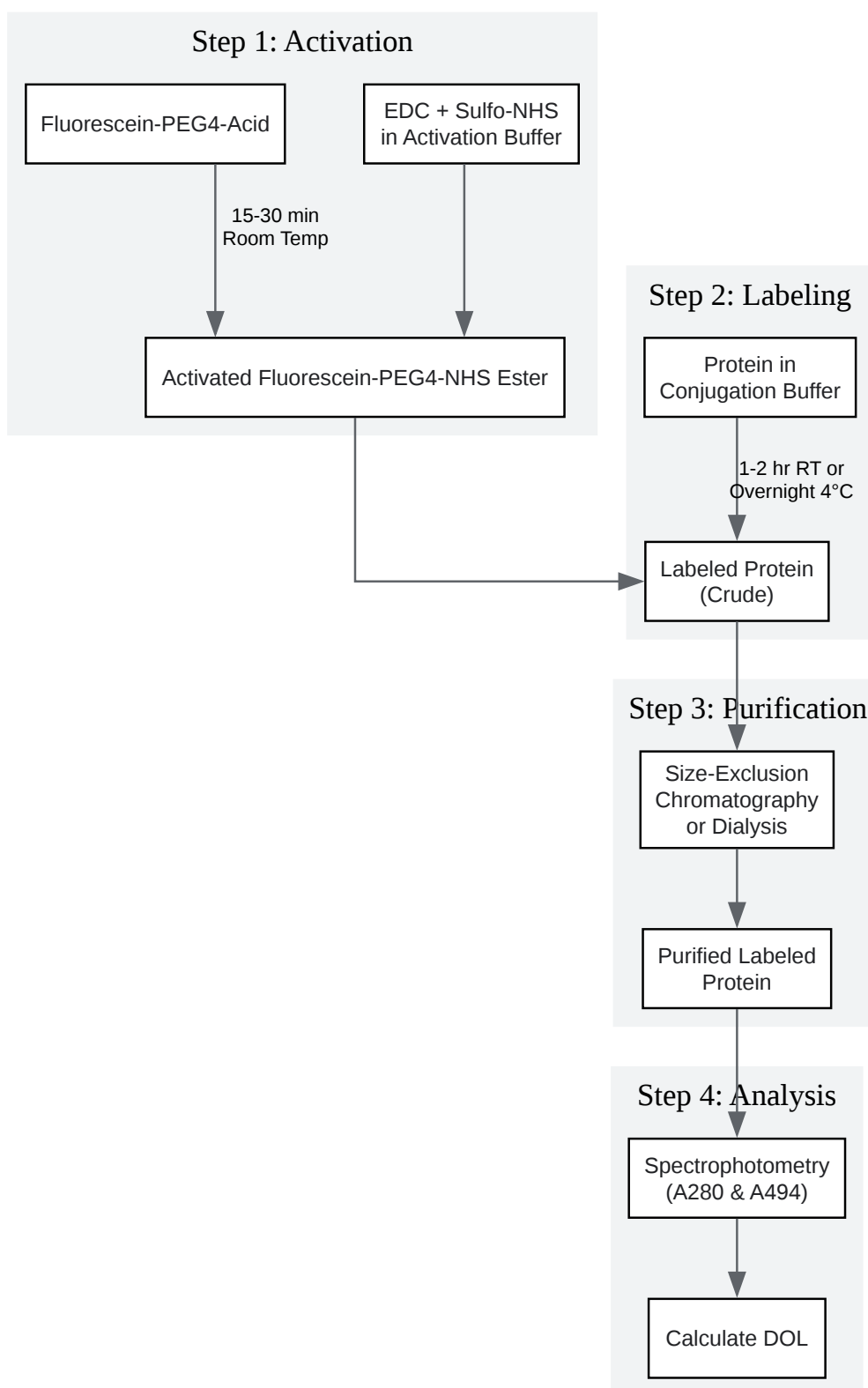
Table 2: Expected Degree of Labeling (DOL) for Antibodies

Molar Ratio (Dye:Protein)	Expected DOL
10:1	3 - 5
15:1	5 - 8
20:1	7 - 10

Note: The optimal DOL should be determined experimentally for each specific application, as over-labeling can lead to fluorescence quenching and loss of protein activity.

Visualizations

Experimental Workflow

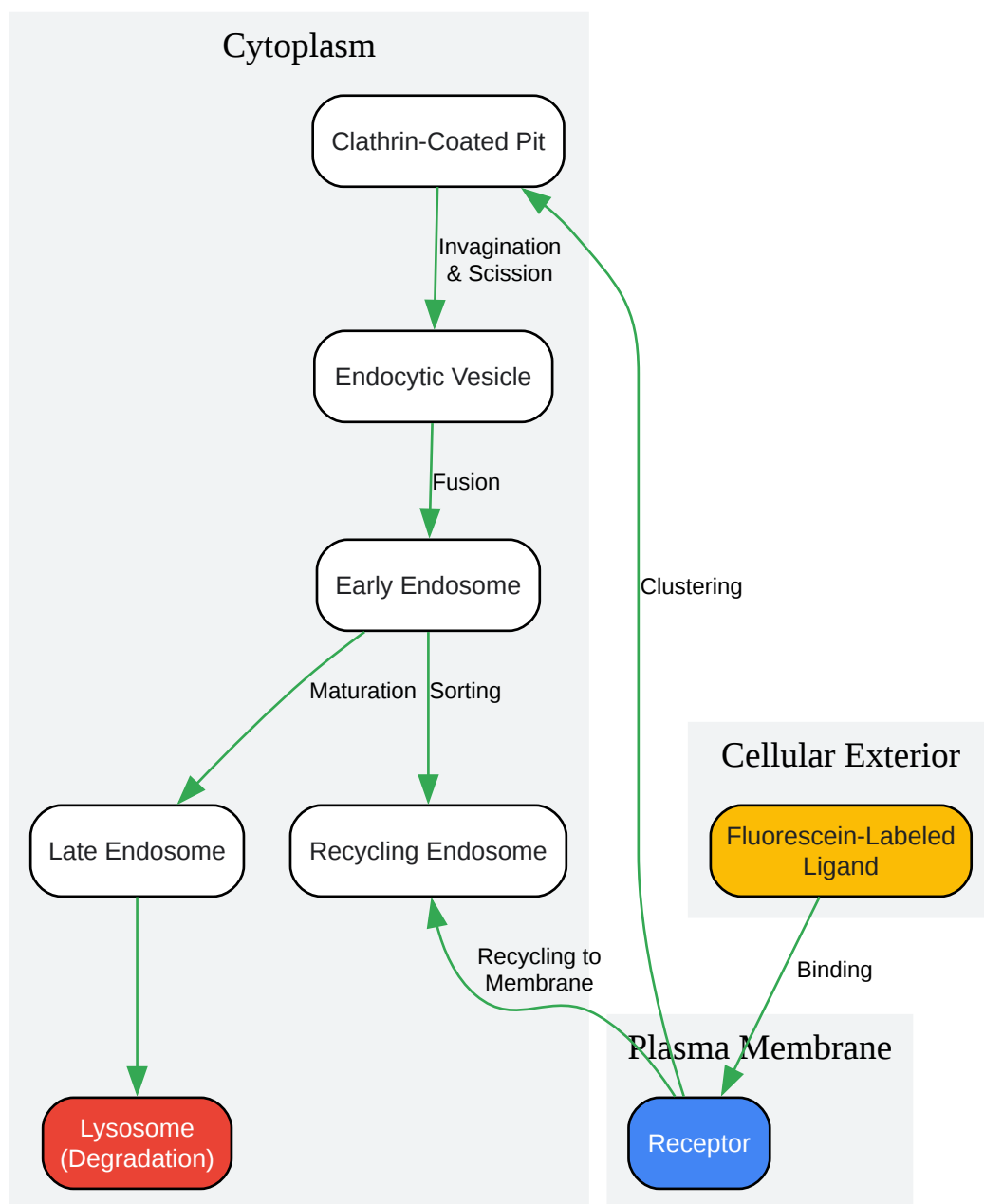


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Caption: Experimental workflow for amine-reactive labeling.

Cellular Application: Visualizing Endocytosis

Fluorescein-labeled proteins, such as antibodies or ligands, can be used to visualize and track the process of endocytosis in live cells. The following diagram illustrates the general pathway of receptor-mediated endocytosis.



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Caption: Receptor-mediated endocytosis pathway.

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